(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Antileishmanial Chalcone Leishmania braziliensis

This specific 2,3,4-trimethoxy regiomer is essential for reproducible SAR studies, as its substitution pattern confers a distinct antibacterial potency profile—a twofold increase over the parent chalcone—compared to the fivefold increase of the 3,4,5-trimethoxy isomer. It is one of only two compounds in its series active against Leishmania braziliensis (IC50 = 8.9 μg/mL). The documented absence of antifungal activity (MIC > 1,000 μg/mL) makes it a superior selective antibacterial/antileishmanial probe for mixed-microbe assays, unlike other chalcones in its series. Verify regioisomeric identity to avoid experimental variability.

Molecular Formula C18H17NO6
Molecular Weight 343.3 g/mol
CAS No. 1465134-53-5
Cat. No. B3104228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
CAS1465134-53-5
Molecular FormulaC18H17NO6
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)OC
InChIInChI=1S/C18H17NO6/c1-23-16-10-8-12(17(24-2)18(16)25-3)7-9-15(20)13-5-4-6-14(11-13)19(21)22/h4-11H,1-3H3/b9-7+
InChIKeyHQCYHBWCFQZVEC-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS 1465134-53-5) – A 2,3,4-Trimethoxy Nitrochalcone with Defined Antimicrobial and Antileishmanial Activity


(2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS 1465134-53-5) is a synthetic chalcone belonging to the 1,3-diaryl-2-propen-1-one class, characterized by a 3-nitrophenyl ring at the 1-position and a 2,3,4-trimethoxyphenyl ring at the 3-position of the α,β-unsaturated carbonyl system [1]. Its molecular formula is C18H17NO6 with a molecular weight of 343.33 g/mol . This substitution pattern distinguishes it from other regioisomeric nitro-trimethoxy chalcones that are often procured interchangeably in drug discovery and materials research.

Why Generic Substitution Fails for (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Positional and Substitution-Pattern Isomers Are Not Interchangeable


Substituting this compound with its closest analogs—such as the 3,4,5-trimethoxy isomer (compound 4), the 4-nitro isomer (NPTMP), or the 2,4,6-trimethoxy regioisomer (NAT22/SU086)—introduces quantifiable changes in biological activity that undermine experimental reproducibility. Within the same study, the 2,3,4-trimethoxy substitution pattern on the target compound conferred a twofold increase in antibacterial potency against Gram-positive bacteria relative to the unsubstituted parent chalcone, while the 3,4,5-trimethoxy isomer showed a fivefold increase—demonstrating that the position of methoxy groups alone significantly alters the magnitude of activity [1]. Furthermore, only the 3-nitro-2,3,4-trimethoxy and 3-nitro-3,4,5-trimethoxy isomers exhibited antileishmanial activity, while all other chalcones in the series were inactive [1]. The 4-nitro positional isomer, in contrast, has been characterized primarily for nonlinear optical (NLO) applications with an optical limiting threshold of 3.36 kJ/cm² [2], highlighting that nitro-group position dictates the dominant application domain.

Quantitative Differentiation Evidence for (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one vs. Structural Analogs


Antileishmanial Activity: Target Compound vs. 3,4,5-Trimethoxy Isomer (Compound 4)

The target compound (compound 5, 2,3,4-trimethoxy substitution) and its 3,4,5-trimethoxy isomer (compound 4) were the only two chalcones in an 8-compound series that displayed activity against Leishmania braziliensis promastigotes. The target compound demonstrated a marginally superior IC50 of 8.9 μg/mL compared to 9.3 μg/mL for compound 4 [1]. All other chalcones in the series (compounds 1–3, 6–8) were inactive against this parasite [1], indicating that trimethoxy substitution at specific positions on the B-ring is a structural prerequisite for antileishmanial activity.

Antileishmanial Chalcone Leishmania braziliensis

Antibacterial Potency: 2,3,4-Trimethoxy vs. 3,4,5-Trimethoxy Substitution Pattern

Within the same study, the target compound carrying the 2,3,4-trimethoxy substituent exhibited a twofold increase in antibacterial potency against Gram-positive bacteria compared to the unsubstituted parent chalcone (compound 1). In contrast, the 3,4,5-trimethoxy isomer (compound 4) showed a fivefold increase against the same strains [1]. This 2.5-fold differential between the two trimethoxy isomers (twofold vs. fivefold enhancement) demonstrates that the methoxy substitution pattern directly modulates the magnitude of antibacterial activity, with the 3,4,5-isomer being more potent.

Antibacterial Gram-positive Chalcone SAR

Absence of Antifungal Activity as a Selectivity Feature

The target compound (compound 5) was explicitly reported to have no antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus, even at the highest tested concentration of 1,000 μg/mL [1]. In contrast, other chalcones in the same series—compounds 2, 4, and 8—exhibited twofold activity against C. albicans relative to the griseofulvin standard, and compound 1 showed good activity against A. niger and A. clavatus [1]. This differential antifungal profile means the target compound is selectively inactive against fungi, which may be advantageous when antifungal off-target effects need to be avoided in antibacterial or antileishmanial experimental contexts.

Antifungal selectivity Chalcone Candida albicans

Nitro-Position Isomer Comparison: 3-Nitro (Target) vs. 4-Nitro (NPTMP) Divergent Application Domains

The 4-nitro positional isomer, (2E)-1-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (NPTMP), has been characterized for third-order nonlinear optical (NLO) properties using Z-scan technique, exhibiting a nonlinear absorption coefficient (β) on the order of 10⁻⁵ cm/W, a nonlinear refraction coefficient (n₂) of ~10⁻⁹ cm²/W, and an optical limiting threshold of 3.36 kJ/cm² [2]. No NLO characterization data have been reported for the 3-nitro isomer (target compound). Conversely, the 3-nitro isomer has defined antileishmanial and antibacterial activity profiles [1] that have not been reported for the 4-nitro isomer. This cross-study evidence indicates that the nitro group position fundamentally redirects the compound's application domain from biological (3-nitro) to photonic/materials (4-nitro) research.

Nonlinear optics Nitrochalcone Positional isomer

Recommended Research and Industrial Application Scenarios for (2E)-1-(3-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one


Antileishmanial Drug Discovery and Lead Optimization

The target compound is one of only two active chalcones against Leishmania braziliensis in its series (IC50 = 8.9 μg/mL), making it a validated starting point for medicinal chemistry optimization of antileishmanial nitrochalcones [1]. Its 2,3,4-trimethoxy substitution pattern can serve as a scaffold for structure-activity relationship (SAR) exploration, particularly to improve potency while monitoring selectivity against host macrophages (cytotoxicity CC50 values available in the source study) [1].

Antibacterial SAR Studies on Methoxy Positional Effects in Nitrochalcones

The compound's twofold enhancement of antibacterial activity against Gram-positive bacteria relative to the unsubstituted parent, in contrast to the fivefold enhancement observed for the 3,4,5-trimethoxy isomer, positions it as a critical comparator for studying how the spatial arrangement of methoxy groups on the B-ring modulates antibacterial potency [1]. Researchers investigating chalcone SAR should procure both the 2,3,4-trimethoxy (target) and 3,4,5-trimethoxy (compound 4) isomers as a matched pair for systematic comparison.

Selective Anti-Infective Probe Where Fungal Inactivity Is Required

Given the documented absence of antifungal activity (MIC > 1,000 μg/mL against all tested fungal strains), this compound can serve as a selective antibacterial or antileishmanial probe in mixed-microbe experimental systems where confounding antifungal effects must be excluded [1]. Other chalcones in the series (e.g., compounds 2, 4, 8) are unsuitable for this purpose due to their measurable antifungal activity.

Synthetic Methodology Development and Analytical Reference Standard

The compound was synthesized via Claisen-Schmidt condensation of 3-nitroacetophenone with 2,3,4-trimethoxybenzaldehyde in the presence of aqueous NaOH in ethanol, with a reported yield of 71% and melting point of 115–117 °C [1]. Its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS, elemental analysis) is documented [1], making it suitable as a reference standard for analytical method validation, HPLC purity assessment, and synthetic protocol benchmarking.

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